molecular formula C8H10N4O2 B1422348 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1248908-06-6

5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1422348
CAS RN: 1248908-06-6
M. Wt: 194.19 g/mol
InChI Key: SEEDKEVLDIGVPL-UHFFFAOYSA-N
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Description

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding oxadiazole-thiones .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

The reaction of oxazole derivatives often leads to the single-stage method under very mild conditions . The electron-accepting properties of certain oxazole derivatives have demonstrated that a sulfamide group at the 4-position of the isoxazole cycle has increased the acidity of methyl groups at the 3- and 5-positions .

Scientific Research Applications

Pharmaceutical Drug Development

The oxadiazole and oxazole moieties present in this compound are known for their pharmacological activities. This compound could be a precursor in synthesizing new drugs with potential antibacterial, antifungal, or anticancer properties. The presence of the 1,3,4-oxadiazol-2-amine group, in particular, is associated with a variety of biological activities, which makes it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Future Directions

Oxazole and its derivatives are promising for obtaining new biologically active compounds . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-4-6(5(2)14-12-4)3-7-10-11-8(9)13-7/h3H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEDKEVLDIGVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677745
Record name 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248908-06-6
Record name 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

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